molecular formula C9H12N2O4 B8733109 5-(2-Methoxyethoxy)-2-nitroaniline CAS No. 54030-07-8

5-(2-Methoxyethoxy)-2-nitroaniline

Cat. No.: B8733109
CAS No.: 54030-07-8
M. Wt: 212.20 g/mol
InChI Key: VWHBAJDTJAMASB-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2-nitroaniline is a nitroaniline derivative characterized by a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 5-position and a nitro (-NO₂) group at the 2-position of the benzene ring. These compounds share a nitroaniline backbone but differ in substituent type, position, and chain length, influencing their physicochemical properties and applications.

Properties

CAS No.

54030-07-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-(2-methoxyethoxy)-2-nitroaniline

InChI

InChI=1S/C9H12N2O4/c1-14-4-5-15-7-2-3-9(11(12)13)8(10)6-7/h2-3,6H,4-5,10H2,1H3

InChI Key

VWHBAJDTJAMASB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table compares key structural analogs of 5-(2-Methoxyethoxy)-2-nitroaniline based on substituent groups, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
5-Methoxy-2-nitroaniline 16133-49-6 C₇H₈N₂O₃ 168.15 -OCH₃ (5-position), -NO₂ (2-position) Intermediate in dye synthesis
2-Methoxy-5-nitroaniline 99-59-2 C₇H₈N₂O₃ 168.15 -OCH₃ (2-position), -NO₂ (5-position) Explosives analysis standard
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 C₇H₆FN₂O₃ 200.14 -F (5-position), -OCH₃ (2-position) Pharmacological research
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ 182.18 -OCH₃ (4-position), -CH₃ (5-position) Bioactive molecule synthesis
N-Ethyl-5-methoxy-2-nitroaniline 314755-31-2 C₉H₁₁N₂O₃ 195.20 -OCH₃ (5-position), -NH-C₂H₅ Alkylated derivative for stability studies

Physicochemical Properties

  • Solubility : The methoxyethoxy group in this compound likely enhances solubility in polar solvents compared to its methoxy analogs (e.g., 5-methoxy-2-nitroaniline) due to increased ether oxygen content .
  • Electronic Effects : Substituent positions influence reactivity. For example, 2-methoxy-5-nitroaniline (CAS 99-59-2) has a nitro group at the 5-position, which is meta-directing, whereas the methoxy group at the 2-position is ortho/para-directing, altering electrophilic substitution patterns .

Key Differences and Trends

Substituent Chain Length : Longer alkoxy chains (e.g., methoxyethoxy vs. methoxy) increase hydrophilicity and may alter bioavailability in drug design .

Positional Isomerism : The nitro group's position (2- vs. 5-) significantly impacts electronic properties. For instance, 2-methoxy-5-nitroaniline has a higher dipole moment than its 5-methoxy-2-nitro counterpart, affecting crystallinity .

Toxicity : 2-Methoxy-5-nitroaniline exhibits acute oral toxicity (LD₅₀: 500 mg/kg in rats), while alkylated or fluorinated derivatives may show reduced toxicity due to metabolic stability .

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